3,5-Diiodo-4-hydroxyphenypropionic acid
Description
Contextualizing DIHPA within Thyroid Hormone Analog Research
The primary significance of DIHPA in biomedical science is its role as a precursor or intermediate in the synthesis of thyromimetic compounds. chemicalbook.com Thyromimetics, or thyroid hormone analogs, are synthetic molecules designed to replicate the metabolic and physiological actions of the natural thyroid hormones, thyroxine (T4) and 3,5,3'-triiodothyronine (T3). Research into these analogs is driven by the goal of harnessing the beneficial effects of thyroid hormones—such as lowering cholesterol and improving metabolic rate—while minimizing their undesirable side effects, particularly cardiotoxicity. nih.govnih.gov
Natural thyroid hormones exert their effects by binding to thyroid hormone receptors (TRs), which exist mainly in two isoforms: TRα and TRβ. nih.gov These receptors are expressed in different tissues and regulate different physiological processes. TRα is predominantly found in the heart, brain, and skeletal muscle, while TRβ is highly expressed in the liver. nih.govresearchgate.net The adverse cardiac effects of high thyroid hormone levels are largely mediated by TRα. Consequently, a major goal in thyromimetic development has been the creation of TRβ-selective compounds that can provide metabolic benefits in the liver without over-stimulating the heart. nih.govtandfonline.com
DIHPA serves as a foundational chemical scaffold for building more complex analogs. For instance, it is an intermediate in the synthesis of 3,3',5-Triiodo Thyropropionic Acid, a known thyroid hormone analog. chemicalbook.com The structure of DIHPA represents the iodinated phenolic ring and the propionic acid side chain, key features that are elaborated upon to create molecules with specific binding affinities for thyroid receptors. The modification of the propionic acid side chain, instead of the natural alanine (B10760859) side chain found in T3 and T4, is a common strategy in the design of analogs like 3,5-Diiodothyropropionic acid (DITPA) to alter the molecule's metabolic stability and receptor interaction.
| Property | 3,5-Diiodo-4-hydroxyphenylpropionic acid (DIHPA) | 3,5-Diiodothyropropionic acid (DITPA) |
| Molecular Formula | C₉H₈I₂O₃ | C₁₅H₁₂I₂O₄ |
| Molecular Weight | 417.97 g/mol | 510.06 g/mol |
| Chemical Structure | A single iodinated phenolic ring with a propionic acid side chain. | Two phenyl rings (one iodinated) linked by an ether bond, with a propionic acid side chain. |
| Role | Synthetic intermediate/precursor. | Biologically active thyroid hormone analog. |
Historical Perspectives on the Discovery and Initial Characterization of Thyromimetic Phenols
The scientific journey toward understanding thyromimetic phenols began with the study of the thyroid gland and its secretions. The history can be traced back to the 19th and early 20th centuries, with key discoveries laying the groundwork for modern endocrinology.
The concept of thyroid replacement therapy emerged in the late 19th century, with George Murray's successful treatment of myxedema in 1891 using sheep's thyroid extract. nih.govjameslindlibrary.org This demonstrated that a substance from the gland could reverse a disease state, sparking efforts to isolate the active compound. A pivotal moment came on Christmas Day in 1914, when Edward Kendall isolated the primary thyroid hormone, which he named thyroxine. nih.govkarger.com A decade later, Charles Harington and George Barger determined its chemical structure and successfully synthesized it in 1927. jameslindlibrary.orgkarger.com
The discovery of a second, more potent thyroid hormone, triiodothyronine (T3), occurred in 1952. thyroidpatients.ca This finding, along with the later identification of peripheral T4-to-T3 conversion, refined the understanding of thyroid physiology and established T3 as the primary biologically active hormone at the cellular level. thyroidpatients.ca
These foundational discoveries in natural thyroid hormones paved the way for the development of synthetic thyromimetics. As researchers elucidated the mechanism of action—binding to nuclear receptors and regulating gene transcription—the idea of creating synthetic analogs with more desirable therapeutic profiles gained traction. nih.govyoutube.com Scientists began to synthesize and test various phenolic compounds that could mimic T3's structure and function. This led to the development of molecules like DITPA, which was investigated for its potential to improve cardiac function and metabolic parameters with reduced chronotropic effects compared to natural thyroid hormones. googleapis.comnih.gov The synthesis of such compounds relies on precursor molecules, which is where a compound like DIHPA finds its historical and chemical context.
| Year(s) | Key Event | Significance |
| 1891 | George Murray uses sheep's thyroid extract to treat myxedema. nih.govjameslindlibrary.org | Establishes the principle of thyroid replacement therapy. |
| 1914-1915 | Edward Kendall isolates crystalline thyroid hormone (thyroxine, T4). nih.govkarger.com | First isolation of the active principle from the thyroid gland. |
| 1926-1927 | Charles Harington and George Barger determine the structure of and synthesize T4. karger.com | Enables detailed study and production of the hormone. |
| 1952 | Triiodothyronine (T3) is discovered and synthesized. thyroidpatients.ca | Identifies a more potent, active form of thyroid hormone. |
| 1970s | Identification of peripheral T4-to-T3 conversion and development of the TSH radioimmunoassay. thyroidpatients.ca | Deepens understanding of hormone regulation and leads to standardized T4 monotherapy. |
| Late 20th Century | Development of TRβ-selective thyromimetics begins. nih.govnih.gov | Marks the start of targeted drug design to separate metabolic benefits from cardiac side effects. |
Significance of DIHPA as a Research Probe in Endocrine Systems
The significance of DIHPA as a research tool in endocrinology is primarily indirect, stemming from its utility in medicinal chemistry for the synthesis of more complex, biologically active probes. It is a valuable starting material for creating a variety of thyroid hormone analogs that are then used to investigate the structure-activity relationships of the thyroid hormone receptor system.
By using DIHPA as a base structure, researchers can systematically add other chemical groups—such as the second phenyl ring that characterizes DITPA—and study how these modifications affect binding affinity and functional activity at the TRα and TRβ receptor isoforms. This process allows scientists to "probe" the ligand-binding pocket of the receptors, helping to map which parts of the hormone are critical for binding and which are responsible for activating or inhibiting receptor function.
The ultimate goal of using analogs derived from DIHPA is to understand and manipulate the downstream effects of thyroid hormone action. Thyroid hormones regulate gene expression by binding to TRs, which in turn bind to specific DNA sequences known as thyroid hormone response elements (TREs). youtube.comyoutube.com When the hormone (or an analog) binds, it causes a conformational change in the receptor, leading to the recruitment of co-activator proteins and the initiation of gene transcription. youtube.com Analogs synthesized from DIHPA can be used to study this mechanism in detail, for example, to determine how subtle structural changes influence the recruitment of co-activators and the subsequent expression of target genes involved in metabolism and cardiovascular function.
Therefore, while DIHPA itself may not be the active probe that elicits a direct physiological response in most experimental systems, it is an essential tool for the chemists and pharmacologists who create the specific probes used to dissect the complex workings of the endocrine system at the molecular level.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H8I2O3 |
|---|---|
Molecular Weight |
417.97 g/mol |
IUPAC Name |
2-(4-hydroxy-3,5-diiodophenyl)propanoic acid |
InChI |
InChI=1S/C9H8I2O3/c1-4(9(13)14)5-2-6(10)8(12)7(11)3-5/h2-4,12H,1H3,(H,13,14) |
InChI Key |
QTWDFWSFKRKDPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C(=C1)I)O)I)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications of Dihpa
Established Synthetic Pathways for 3,5-Diiodo-4-hydroxyphenylpropionic Acid
The primary and most established method for the synthesis of 3,5-Diiodo-4-hydroxyphenylpropionic acid involves the direct electrophilic iodination of 4-hydroxyphenylpropionic acid. This method takes advantage of the activating effect of the hydroxyl group on the aromatic ring, which directs iodination to the ortho positions.
A common procedure for this synthesis involves the reaction of 3-(4-hydroxyphenyl)propionic acid with a source of iodine in the presence of a base. One documented method utilizes potassium iodide (KI) and elemental iodine (I₂) as the iodinating agents. In this process, 3-(4-hydroxyphenyl)propionic acid is treated with a solution of potassium iodide and iodine, followed by the addition of a base such as methylamine, to yield 3-(3,5-diiodo-4-hydroxyphenyl)propionic acid. This direct iodination approach is analogous to the synthesis of other iodinated tyrosine derivatives, such as 3,5-diiodo-L-tyrosine, which is synthesized by the direct iodination of L-tyrosine.
The reaction conditions for the iodination of phenolic compounds can be varied to optimize the yield and purity of the desired di-iodinated product. Factors such as the choice of iodinating agent, solvent, temperature, and pH can all influence the outcome of the reaction. Besides the I₂/KI system, other iodinating agents that can be employed for the iodination of activated aromatic rings include iodine monochloride (ICl) and N-iodosuccinimide (NIS). The choice of reagent and conditions allows for control over the degree of iodination, favoring the formation of the di-iodinated product over mono-iodinated or other side products.
For purification, the resulting DIHPA is often subjected to recrystallization or chromatographic techniques to remove any unreacted starting material or mono-iodinated intermediates. The purity of the final product can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC) and its structure confirmed by spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Novel Approaches in the Derivatization of Hydroxyphenylpropanoic Acid Scaffolds
The derivatization of the hydroxyphenylpropanoic acid scaffold, including that of DIHPA, is a key strategy for modulating its physicochemical properties and biological activity. Novel approaches focus on modifying the three main functional groups: the phenolic hydroxyl group, the carboxylic acid, and the aromatic ring itself.
Modification of the Phenolic Hydroxyl Group:
The phenolic hydroxyl group can be a target for various derivatization reactions. Etherification and esterification are common strategies to modify this group. For instance, the synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has been reported, where the hydroxyl group is maintained while modifications are made elsewhere on the scaffold. These strategies can be adapted for DIHPA to explore structure-activity relationships.
Modification of the Carboxylic Acid Group:
The carboxylic acid moiety offers a handle for a variety of chemical transformations. Esterification is a straightforward method to produce derivatives with altered lipophilicity. For example, the synthesis of ethyl-3-(3,5-diiodo-4-hydroxyphenyl)propionate has been documented. Amide formation, through coupling with various amines, provides another avenue to a diverse range of derivatives with potentially altered biological properties.
Modification of the Aromatic Ring:
While the 3 and 5 positions are occupied by iodine atoms in DIHPA, the remaining positions on the aromatic ring could potentially be functionalized, although this is more challenging due to the existing substitution pattern. Modern cross-coupling reactions, such as Suzuki or Sonogashira couplings, could theoretically be employed on a suitably functionalized DIHPA precursor to introduce new carbon-carbon bonds. However, the application of such methods to the DIHPA scaffold is not yet widely reported and represents a potential area for future research.
A summary of potential derivatization strategies for the hydroxyphenylpropanoic acid scaffold is presented in the table below.
| Functional Group | Derivatization Reaction | Potential Modification |
| Phenolic Hydroxyl | Etherification, Esterification | Altered polarity and hydrogen bonding capacity |
| Carboxylic Acid | Esterification, Amide formation | Modified solubility, lipophilicity, and potential for further conjugation |
| Aromatic Ring | Further electrophilic substitution (if positions available), Cross-coupling reactions (with appropriate precursors) | Introduction of new functional groups to modulate biological interactions |
Strategies for Isotopic Labeling of DIHPA for Mechanistic Investigations
Isotopic labeling of DIHPA is crucial for conducting mechanistic studies, including in vitro and in vivo metabolic fate, receptor binding assays, and imaging studies. The introduction of a radioactive or stable isotope allows for the sensitive detection and quantification of the molecule.
The most common strategy for radiolabeling compounds like DIHPA involves the use of radioisotopes of iodine, such as ¹²⁵I or ¹³¹I. A key approach is the introduction of the radioisotope during the synthesis of the molecule, often by using a radioiodinated precursor.
A relevant example is the synthesis of [3,5-¹²⁵I]Diiodo-L-thyroxine, a structurally related compound. This synthesis involves the coupling of [¹²⁵I]diiodo-L-tyrosine with another molecule. This suggests that a similar strategy could be employed for DIHPA, where a radioiodinated 4-hydroxyphenylpropionic acid precursor could be used in the synthesis.
Alternatively, electrophilic radioiodination of the 4-hydroxyphenylpropionic acid starting material using a source of radioactive iodine (e.g., Na¹²⁵I) in the presence of an oxidizing agent like Chloramine-T or Iodogen® is a well-established method for labeling phenolic compounds. The reaction conditions would need to be carefully controlled to ensure the desired specific activity and radiochemical purity.
Another potential strategy is isotopic exchange, where a non-radioactive iodine atom in DIHPA is exchanged for a radioactive one. This method can be useful but may result in lower specific activity compared to de novo synthesis with a radiolabeled precursor.
The choice of labeling strategy depends on the desired specific activity, the position of the label, and the stability of the labeled compound. Following the labeling reaction, purification of the radiolabeled DIHPA is essential and is typically achieved using HPLC to separate it from unreacted radioisotope and any radiochemical impurities.
Below is a table summarizing the strategies for isotopic labeling of DIHPA.
| Labeling Strategy | Description | Key Considerations |
| Use of Radioiodinated Precursor | Synthesis of DIHPA starting from a precursor that is already labeled with a radioisotope of iodine. | Can achieve high specific activity; requires synthesis of the labeled precursor. |
| Electrophilic Radioiodination | Direct iodination of the 4-hydroxyphenylpropionic acid precursor using a radioiodide salt and an oxidizing agent. | A common and often straightforward method; requires optimization of reaction conditions to control the position and degree of labeling. |
| Isotopic Exchange | Replacement of a stable iodine atom in DIHPA with a radioactive iodine isotope. | May be simpler for pre-synthesized DIHPA but can result in lower specific activity. |
Molecular and Cellular Pharmacology of 3,5 Diiodo 4 Hydroxyphenylpropionic Acid
Interactions of DIHPA with Thyroid Hormone Receptors (TRα and TRβ)
Interactions with thyroid hormone receptors (TRs) are a critical aspect of the pharmacological activity of thyroid hormone analogues. These receptors, primarily TRα and TRβ, are ligand-activated transcription factors that regulate the expression of a wide array of genes involved in development, metabolism, and other physiological processes.
There is a notable scarcity of detailed, quantitative data in the scientific literature regarding the binding affinity and selectivity of 3,5-Diiodo-4-hydroxyphenylpropionic acid for the thyroid hormone receptor subtypes, TRα and TRβ. While some databases categorize DIHPA as a binding agent for both TRα and TRβ1, specific metrics such as the dissociation constant (Kd), inhibition constant (Ki), or IC50 values from competitive binding assays are not provided. ncats.io This lack of quantitative data prevents a detailed characterization of its receptor binding profile and a conclusive determination of its selectivity for either TRα or TRβ.
In contrast, substantial research has been conducted on the related compound, 3,5-diiodothyropropionic acid (DITPA). Studies have shown that DITPA binds to both TRα1 and TRβ1 isoforms, albeit with a lower affinity than the endogenous thyroid hormone, T3. nih.gov A phosphorimager-based filter binding assay has been utilized to determine the IC50 and Ki values for DITPA, demonstrating its interaction with thyroid hormone receptors. nih.gov However, it is crucial to emphasize that DIHPA and DITPA are distinct chemical entities, and the binding characteristics of DITPA cannot be directly extrapolated to DIHPA.
| Compound | Receptor Subtype | Binding Activity | Quantitative Data (e.g., Ki, IC50) |
|---|---|---|---|
| 3,5-Diiodo-4-hydroxyphenylpropionic acid (DIHPA) | TRα | Binding Agent | Not Available |
| 3,5-Diiodo-4-hydroxyphenylpropionic acid (DIHPA) | TRβ1 | Binding Agent | Not Available |
There are no specific in vitro studies available in the scientific literature that describe the conformational changes induced by the binding of 3,5-Diiodo-4-hydroxyphenylpropionic acid to thyroid hormone receptors. The binding of an agonist to a thyroid hormone receptor typically induces a conformational shift that facilitates the dissociation of corepressors and the recruitment of coactivators, leading to the activation of gene transcription. Conversely, an antagonist would induce a different conformational change that prevents this activation. Molecular dynamics simulations have been employed to study the conformational changes in TRα and TRβ in response to various antagonists, revealing alterations in the helicity of specific domains and the location of helix-12, which are crucial for coactivator association. researchgate.net However, such detailed structural studies have not been reported for DIHPA.
Regulation of Gene Expression by DIHPA
The regulation of gene expression is a primary mechanism through which thyroid hormones and their analogues exert their physiological effects. This is mediated by the binding of the ligand-receptor complex to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes.
There is no direct evidence in the available scientific literature to suggest that 3,5-Diiodo-4-hydroxyphenylpropionic acid induces the expression of the alpha-myosin heavy chain (α-MHC) gene in cardiac myocytes. Thyroid hormones are known to be potent regulators of cardiac contractility and play a role in the expression of myosin heavy chain isoforms. Specifically, the related compound 3,5-diiodothyropropionic acid (DITPA) has been shown to induce α-MHC mRNA in heart cell culture. nih.gov However, due to the structural differences between DIHPA and DITPA, these findings cannot be assumed to apply to DIHPA.
Specific information regarding the transcriptional modulation of thyroid hormone-responsive genes by 3,5-Diiodo-4-hydroxyphenylpropionic acid is not available in the current scientific literature. Microarray studies have been used to identify cardiac genes regulated by the thyroid hormone analog DITPA, revealing that the genes regulated by T3 and DITPA were nearly identical and included those encoding contractile proteins and proteins involved in mitochondrial oxidative phosphorylation. nih.gov Without similar studies on DIHPA, the specific set of genes it may regulate remains unknown.
Intracellular Signaling Pathways Modulated by DIHPA
Beyond the direct regulation of gene expression, thyroid hormones and their analogues can also influence various intracellular signaling pathways. These non-genomic actions can occur more rapidly than transcriptional regulation and involve the activation of various kinases and other signaling molecules.
Currently, there is no research available that specifically investigates the intracellular signaling pathways modulated by 3,5-Diiodo-4-hydroxyphenylpropionic acid. The activation of signaling cascades such as the PAC1 receptor pathway, which can influence neuronal excitability in cardiac ganglia, has been studied in the context of other signaling molecules but not in relation to DIHPA. nih.govnih.gov Therefore, the impact of DIHPA on key signaling pathways such as those involving protein kinase A (PKA), mitogen-activated protein kinase (MAPK), or phosphoinositide 3-kinase (PI3K) has not been elucidated.
Differentiation from and Commonalities with Endogenous Thyroid Hormones (e.g., T4, T3, 3,5-T2) at the Cellular Level
The cellular pharmacology of 3,5-Diiodo-4-hydroxyphenylpropionic acid (DIHPA) reveals a fascinating case of a structurally simple molecule that shares functional commonalities with the complex endogenous thyroid hormones (THs). While its chemical makeup fundamentally distinguishes it from thyroxine (T4), 3,5,3’-triiodothyronine (T3), and 3,5-diiodothyronine (B1216456) (3,5-T2), DIHPA exhibits thyromimetic properties by engaging the classical thyroid hormone signaling pathway at the cellular level. azregents.edu
A primary point of differentiation lies in molecular structure. Endogenous thyroid hormones are iodothyronines, possessing a characteristic diphenyl ether backbone (two linked phenyl rings). In contrast, DIHPA is a substituted phenol (B47542) with a single phenyl ring, making it a significantly simpler compound. azregents.edu Despite this structural simplicity, research has identified DIHPA as a thyroid hormone receptor agonist. azregents.eduscilifelab.se
Nuclear Receptor Binding and Genomic Action
The principal mechanism of action for T3 and T4 involves binding to nuclear thyroid hormone receptors (TRs), which are ligand-activated transcription factors that regulate gene expression. nih.govwikipedia.org These receptors exist as multiple isoforms, primarily TRα and TRβ. wikipedia.org A key commonality between DIHPA and endogenous thyroid hormones is its ability to bind to these nuclear receptors. Specific studies have demonstrated that DIHPA binds to both TRα1 and TRβ1 isoforms. azregents.edu
However, the affinity of this binding is a significant point of differentiation. DIHPA binds to TRs with a much lower affinity than T3. The affinity constant (Kaff) for DIHPA is approximately 1 to 2 x 105 M-1. azregents.edu For comparison, T3 binds to these receptors with an affinity that is several orders of magnitude higher, while T4's affinity is roughly 10-fold lower than that of T3. youtube.comnih.gov
| Compound | Receptor Isoforms | Binding Affinity (Approx.) |
| 3,5-Diiodo-4-hydroxyphenylpropionic acid (DIHPA) | TRα1, TRβ1 | Kaff: 1-2 x 105 M-1 azregents.edu |
| T3 (Triiodothyronine) | TRα, TRβ | Kd: ~10-10 M nih.gov |
| T4 (Thyroxine) | TRα, TRβ | ~10-fold lower than T3 youtube.comnih.gov |
Binding affinity can be expressed by the association constant (Kaff) or the dissociation constant (Kd). A higher Kaff and a lower Kd indicate stronger binding.
This interaction with nuclear receptors qualifies DIHPA as a thyromimetic compound, meaning it mimics the actions of thyroid hormones. The binding of DIHPA to TRs is not merely an interaction; it leads to a functional genomic response, another crucial commonality with T3 and T4. In primary cultures of fetal rat cardiomyocytes, DIHPA was shown to induce the expression of α-myosin heavy chain (α-MHC) mRNA. azregents.edu The regulation of α-MHC is a well-established genomic effect of thyroid hormone in cardiac cells, confirming that DIHPA acts as a functional agonist at the cellular level. azregents.edu
Differentiation from Non-Genomic and Metabolite-Specific Actions
The pharmacology of thyroid hormones is not limited to nuclear receptor-mediated gene transcription. In recent years, rapid, non-genomic actions have been identified for T4, T3, and their metabolites. nih.gov T4 and T3 can initiate rapid signaling cascades through a membrane receptor on the integrin αvβ3. frontiersin.org This pathway is distinct from the genomic pathway and does not require protein synthesis. researchgate.netmdpi.com
Furthermore, the T3 metabolite 3,5-T2 has emerged as a biologically active molecule with its own unique cellular effects. The actions of 3,5-T2 are often rapid, considered non-genomic, and appear to primarily target mitochondria, where it can stimulate energy expenditure and oxygen consumption. nih.govnih.govnih.gov
Currently, the documented cellular mechanism for DIHPA is its thyromimetic activity via binding to nuclear TRs and initiating a genomic response. azregents.edu There is no evidence from the available research to suggest that DIHPA participates in the non-genomic pathways utilized by T4 and T3 via integrin αvβ3, nor does it appear to share the specific mitochondrial targets of 3,5-T2. This distinction in cellular signaling pathways represents a key pharmacological differentiation between DIHPA and the broader family of endogenous thyroid hormones and their metabolites.
| Feature | 3,5-Diiodo-4-hydroxyphenylpropionic acid (DIHPA) | T4 (Thyroxine) | T3 (Triiodothyronine) | 3,5-T2 (Diiodothyronine) |
| Structure | Single Phenyl Ring azregents.edu | Diphenyl Ether (Iodothyronine) | Diphenyl Ether (Iodothyronine) | Diphenyl Ether (Iodothyronine) |
| Primary Cellular Target | Nuclear TRs (TRα1, TRβ1) azregents.edu | Nuclear TRs, Integrin αvβ3 nih.govfrontiersin.org | Nuclear TRs, Cytoplasmic proteins nih.govmdpi.com | Mitochondria nih.govnih.gov |
| Binding to Nuclear TRs | Yes (Lower Affinity) azregents.edu | Yes (Lower Affinity than T3) nih.gov | Yes (High Affinity) nih.gov | Yes (Lower Affinity than T3) nih.gov |
| Known Cellular Response | Genomic (Gene Transcription) azregents.edu | Genomic & Non-Genomic mdpi.com | Genomic & Non-Genomic mdpi.com | Primarily Non-Genomic (Metabolic) nih.govnih.gov |
Pre Clinical Pharmacological Activities of 3,5 Diiodo 4 Hydroxyphenylpropionic Acid
Effects of DIHPA on Cardiovascular Physiology in Animal Models
The thyroid hormone analog 3,5-Diiodo-4-hydroxyphenylpropionic acid (DIHPA), also referred to in literature as 3,5-diiodothyropropionic acid (DITPA), has been investigated for its effects on the cardiovascular system in various animal models. Research has focused on its potential to elicit positive cardiac effects, similar to endogenous thyroid hormones, but with a potentially different profile regarding heart rate.
Studies in animal models have demonstrated that DIHPA administration can influence key parameters of cardiac performance, including heart rate and myocardial contractility. In hypothyroid rats, DIHPA has been shown to produce significant increases in the maximal rate of left ventricular pressure rise (LV dP/dt), a key indicator of myocardial contractility. nih.gov This effect on contractility was observed to be comparable to that of L-thyroxine, though DIHPA exhibited a notably lower tachycardic effect. nih.gov
Conversely, other studies using mice have reported that DIHPA treatment did not affect the baseline heart rate but did impair baseline cardiac contractile function in isolated hearts. nih.gov In vivo assessments in the same study showed that DIHPA led to decreased contractile function. nih.gov These findings suggest that the effects of DIHPA on myocardial contractility may vary depending on the animal model and experimental conditions.
Table 1: Effects of DIHPA on Heart Rate and Myocardial Contractility in Animal Models
| Parameter | Animal Model | Observed Effect of DIHPA/DITPA | Reference |
|---|---|---|---|
| Heart Rate | Hypothyroid Rats | Significantly less tachycardia compared to L-thyroxine for a comparable inotropic effect. | nih.gov |
| Heart Rate | Mice | No effect on baseline heart rate. | nih.gov |
| Myocardial Contractility (LV dP/dt) | Hypothyroid Rats | Comparable increases in LV dP/dt to L-thyroxine. | nih.gov |
| Myocardial Contractility | Mice (in vivo) | Decreased contractile function. | nih.gov |
| Myocardial Contractility | Mice (isolated heart) | Significantly impaired baseline contractile function. | nih.gov |
The influence of DIHPA on the complete cardiac cycle, including systolic and diastolic function, has been a subject of preclinical investigation. Systolic function, which relates to the heart's contractile force, has been shown to be affected by DIHPA. In vivo studies in mice revealed that DIHPA administration resulted in increased ventricular dimensions and a concurrent decrease in contractile function, indicating a negative impact on baseline systolic performance. nih.gov
Comparative studies have been conducted to delineate the differences in cardiac effects between DIHPA and the standard thyroid hormone, L-thyroxine. A key finding from research in hypothyroid rats is DIHPA's ability to separate the inotropic (contractility-enhancing) and chronotropic (heart rate-increasing) effects typically associated with thyroid hormones. nih.gov
DIHPA was found to produce increases in myocardial contractility (LV dP/dt) that were comparable to those achieved with L-thyroxine. nih.gov However, this positive inotropic effect was accompanied by significantly less tachycardia than that observed with L-thyroxine. nih.gov This suggests a degree of cardiac selectivity, where DIHPA enhances cardiac performance with a lower impact on heart rate, a major determinant of myocardial oxygen consumption. nih.gov Despite similar increases in the messenger RNA for alpha-myosin heavy chain (a gene regulated by thyroid hormone), the corresponding protein levels increased less with DIHPA compared to L-thyroxine. nih.gov
Table 2: Comparative Effects of DIHPA (DITPA) and L-Thyroxine on Cardiac Parameters in Hypothyroid Rats
| Parameter | DIHPA (DITPA) Effect | L-Thyroxine Effect | Reference |
|---|---|---|---|
| Myocardial Contractility (LV dP/dt) | Comparable increase | Comparable increase | nih.gov |
| Heart Rate (Tachycardia) | Significantly less increase | Marked increase | nih.gov |
| Alpha-MHC mRNA | Similar increase | Similar increase | nih.gov |
| Alpha-MHC Protein | Lesser increase | Greater increase | nih.gov |
Modulation of Energy Metabolism and Mitochondrial Bioenergetics by DIHPA in Pre-clinical Systems
Mitochondria are central to cellular energy production, and their function is crucial for metabolically active organs like the liver and heart. nih.govmdpi.com The modulation of energy metabolism and mitochondrial bioenergetics represents a significant area of pharmacological investigation. Insights into the potential effects of DIHPA in these areas can be drawn from research on the closely related thyroid hormone metabolite, 3,5-diiodothyronine (B1216456) (3,5-T2), which exhibits potent metabolic activity. researchgate.net
Based on studies with 3,5-T2, DIHPA may exert significant effects on hepatic metabolism. Administration of 3,5-T2 to rats on a high-fat diet has been shown to prevent the development of fatty liver and reduce pre-existing hepatic fat accumulation. nih.gov This anti-steatotic effect is linked to a stimulation of hepatic metabolism. researchgate.netnih.gov
The mechanisms underlying these hepatic responses involve the modulation of key metabolic pathways. 3,5-T2 stimulates hepatic lipogenesis, cholesterol metabolism, and pathways of glucose homeostasis. nih.gov It has been shown to increase mitochondrial oxidative capacity in the liver, as indicated by increased activity of citrate (B86180) synthase. nih.gov Furthermore, 3,5-T2 can reduce the size and number of lipid droplets in hepatocytes, making stored triglycerides more accessible for catabolism. nih.gov These actions suggest that DIHPA could potentially act as a modulator of liver metabolism, helping to counteract lipid accumulation.
A primary mechanism through which 3,5-T2 exerts its metabolic effects is the potent stimulation of fatty acid oxidation. mdpi.com This effect is not limited to the liver but has also been observed in skeletal muscle. bioscientifica.com Research indicates that 3,5-T2 rapidly enhances the rate of mitochondrial fatty acid oxidation. nih.govbioscientifica.com
Several pathways appear to be involved in this process. 3,5-T2 has been shown to stimulate the respiratory chain complexes in mitochondria, leading to more efficient burning of fatty acids. nih.gov This action may be mediated through non-genomic mechanisms, including direct effects on mitochondrial components. frontiersin.org Key regulatory molecules implicated in the action of 3,5-T2 include Sirtuin 1 (SIRT1) and peroxisome proliferator-activated receptor (PPAR)-α, both of which play crucial roles in increasing hepatic fatty acid oxidation and reprogramming lipid utilization. nih.gov Therefore, it is plausible that DIHPA could influence energy metabolism by targeting these mitochondrial pathways to enhance the oxidation of fatty acids.
Endocrine System Modulation by DIHPA Beyond Thyroid Axis Interactions
While the primary endocrine focus of 3,5-Diiodo-4-hydroxyphenylpropionic acid (DIHPA) has been on its interactions with the thyroid hormone axis, its broader influence on the endocrine system is an area of developing research. This section explores the potential modulatory effects of DIHPA on the pituitary-thyroid axis feedback loop, drawing parallels from the more extensively studied thyroid hormone metabolite 3,5-T2, and investigates its influence on other hormonal systems.
Assessment of DIHPA's Impact on Pituitary-Thyroid Axis Feedback (Drawing insights from related 3,5-T2 research)
The hypothalamic-pituitary-thyroid (HPT) axis is a critical negative feedback loop that maintains thyroid hormone homeostasis. googleapis.comresearchgate.net The hypothalamus releases thyrotropin-releasing hormone (TRH), which stimulates the pituitary gland to secrete thyroid-stimulating hormone (TSH). googleapis.comresearchgate.net TSH, in turn, acts on the thyroid gland to produce thyroxine (T4) and triiodothyronine (T3). googleapis.comresearchgate.net Elevated levels of T3 and T4 then inhibit the production of TRH and TSH, thus completing the feedback loop. googleapis.comresearchgate.net
Direct research on DIHPA's specific role in this feedback mechanism is limited. However, insights can be drawn from studies on the related endogenous thyroid hormone metabolite, 3,5-diiodo-L-thyronine (3,5-T2). Chronic administration of 3,5-T2 in animal models has been shown to suppress the HPT axis. chemicalbook.com This suppression is characterized by a significant reduction in circulating TSH levels, which consequently leads to decreased serum concentrations of T4 and T3. nih.govnih.govchemicalbook.com
The mechanism behind this TSH suppression by 3,5-T2 is thought to be multifactorial. Some research suggests that 3,5-T2 may act as a thyroid hormone receptor (TR) agonist in the pituitary, mimicking the negative feedback effect of T3. nih.govncats.io It has been observed that 3,5-T2 can suppress hypothalamic TRH, although this effect may occur at doses that already decrease TSH. chemicalbook.com Furthermore, studies have indicated that 3,5-T2 can increase the activity of type 2 deiodinase in both the hypothalamus and the pituitary. nih.govnih.gov This enzyme is responsible for converting T4 to the more active T3 locally. An increase in intracellular T3 within the hypothalamus and pituitary could enhance the negative feedback signal, leading to a reduction in TRH and TSH secretion, even in the presence of low circulating T4 levels. nih.gov
Given the structural similarity between DIHPA and 3,5-T2, it is plausible that DIHPA could exert similar effects on the pituitary-thyroid axis. If DIHPA acts as a TR agonist, it could potentially suppress TSH secretion from the pituitary, leading to a state of central hypothyroidism. nih.gov The following table summarizes the observed effects of 3,5-T2 on the HPT axis, which may provide a predictive framework for DIHPA's potential actions.
| Parameter | Effect of 3,5-T2 Administration | Potential Implication for DIHPA |
|---|---|---|
| Serum TSH Levels | Decreased chemicalbook.comnih.govchemicalbook.com | Potential for TSH suppression |
| Serum T4 Levels | Decreased nih.govnih.gov | Potential to lower circulating T4 |
| Serum T3 Levels | Decreased nih.govnih.gov | Potential to lower circulating T3 |
| Hypothalamic/Pituitary Deiodinase Activity | Increased nih.govnih.gov | Possible modulation of local T3 conversion |
| Hypothalamic TRH | Suppressed chemicalbook.com | Potential for central suppression of the HPT axis |
Exploration of Other Hormone Systems Influenced by DIHPA
Beyond the thyroid axis, the influence of DIHPA on other endocrine systems, such as the hypothalamic-pituitary-adrenal (HPA) axis or the reproductive hormone cascades, is not well-documented in publicly available scientific literature. The HPA axis, which governs the body's response to stress through the release of glucocorticoids like cortisol, and the hypothalamic-pituitary-gonadal (HPG) axis, which regulates reproductive function, are complex systems with multiple points of potential interaction for exogenous compounds. nih.govclevelandclinic.org
While some compounds with structural similarities to hormones can exhibit cross-reactivity with different receptors or interfere with hormone synthesis and metabolism, there is currently no direct evidence from the reviewed search results to suggest that DIHPA has significant effects on these other major endocrine axes. Research into the broader pharmacological profile of DIHPA is necessary to determine its potential interactions with adrenal, reproductive, or other hormonal systems.
Structure Activity Relationship Sar Studies of 3,5 Diiodo 4 Hydroxyphenylpropionic Acid and Analogs
Identification of Key Structural Determinants for Thyromimetic Activity
The thyromimetic activity of compounds like DIHPA is contingent on several key structural features that allow them to mimic endogenous thyroid hormones and interact effectively with thyroid hormone receptors. SAR studies have identified the essential components required for high-affinity binding and receptor activation. oncohemakey.comnih.gov
Core structural requirements for thyromimetic activity include:
Aromatic Rings: Active thyromimetics typically contain two planar aromatic rings. In the case of DIHPA, there is a single substituted phenyl ring, representing a simplified scaffold that still retains activity. For more complex analogs, the two rings are separated by a short bridge, and their perpendicular orientation is a crucial feature for fitting into the receptor's ligand-binding pocket. oncohemakey.com
Phenolic Hydroxyl Group: A hydroxyl group at the 4'-position (para-position relative to the side chain) is a critical determinant for binding affinity. This group often participates in crucial hydrogen bonding interactions within the receptor. nih.govacs.org
Halogen Substituents: The presence of bulky halogen atoms, particularly iodine, at the 3 and 5 positions of the phenyl ring is a hallmark of potent thyroid hormone analogs. oncohemakey.comresearchgate.net These substituents are vital for anchoring the ligand within the hydrophobic core of the receptor's binding pocket.
Anionic Side Chain: An acidic side chain, such as the propionic acid group in DIHPA, is necessary for interaction with specific residues in the thyroid hormone receptor. nih.govnih.gov The length and composition of this side chain can influence both binding affinity and receptor isoform selectivity. nih.gov
DIHPA embodies these minimal structural requirements, enabling it to bind specifically to both TRα1 and TRβ1 isoforms and induce a thyromimetic response, such as the expression of α-myosin heavy chain mRNA. nih.govmedchemexpress.com The study of such analogs provides a clearer understanding of the physicochemical factors that govern the interaction between a ligand and its nuclear receptor, supporting the hypothesis that receptor binding is the initiating step for hormonal expression. nih.gov
Impact of Halogenation Patterns on Receptor Binding and Efficacy
The halogenation pattern of thyromimetic compounds is a primary determinant of their affinity for thyroid hormone receptors and their subsequent biological efficacy. The size, number, and position of halogen atoms on the aromatic framework significantly modulate the molecule's interaction with the receptor's ligand-binding domain. nih.gov
Research consistently demonstrates that the potency of thyromimetics increases with the size and polarizability of the halogen substituent at the 3 and 5 positions. nih.gov This trend is generally ordered I > Br > Cl > F. ijres.org The larger iodine atoms in DIHPA are crucial for its activity, as they form strong interactions within the hydrophobic pocket of the receptor. oncohemakey.comnih.gov
A key mechanism underlying this effect is halogen bonding . This is a noncovalent interaction where the halogen atom acts as an electron acceptor (Lewis acid), forming a directed bond with an electron donor (Lewis base) in the receptor, such as a backbone carbonyl oxygen. nih.govacs.org The strength of this interaction increases with the size of the halogen, from chlorine to bromine to iodine, due to the increasing magnitude of the positive electrostatic potential (the "σ-hole") on the halogen atom. ijres.orgnih.gov This interaction helps to properly orient and stabilize the ligand within the binding pocket, leading to higher affinity. nih.gov For instance, replacing 3,5-dimethyl groups on a thyromimetic scaffold with bromine atoms has been shown to improve binding affinity by as much as 15-fold. nih.gov
The table below summarizes the general relationship between halogen type and its effect on receptor binding affinity, based on the principles of halogen bonding.
| Halogen | Relative Atomic Radius | Polarizability (ų) | Typical Halogen Bond Strength | Impact on Receptor Affinity |
| Fluorine (F) | Small | 0.56 | Weakest | Low |
| Chlorine (Cl) | Medium | 2.18 | Moderate | Moderate |
| Bromine (Br) | Large | 3.05 | Strong | High |
| Iodine (I) | Largest | 4.91 | Strongest | Highest |
This table illustrates the qualitative trend where larger, more polarizable halogens form stronger halogen bonds, leading to higher binding affinity for thyroid hormone receptors.
Furthermore, the specific pattern of iodination determines the molecule's functional role. For instance, iodination of the inner phenyl ring (the one bearing the side chain) is generally associated with high biological activity, whereas different patterns can result in receptor-blocking (antagonistic) properties. stackexchange.com
Role of the Propionic Acid Side Chain in DIHPA's Biological Profile
The primary role of the propionic acid group is to interact with positively charged or polar amino acid residues at the entrance of the receptor's binding pocket. americanpeptidesociety.org The carboxylate group of the side chain, being negatively charged at physiological pH, can form strong ionic bonds or salt bridges with basic amino acid residues like arginine or lysine. americanpeptidesociety.orglibretexts.org These electrostatic interactions are crucial for orienting the ligand correctly and stabilizing the ligand-receptor complex.
The length and flexibility of the side chain are also important. Studies on various thyroid hormone analogs have shown that modifications to the side chain can dramatically alter both potency and receptor isoform selectivity. nih.gov For example, research on the thyromimetic GC-1 demonstrated that its oxyacetic acid side chain was a critical element in conferring selectivity for the β-isoform of the thyroid hormone receptor (TRβ). nih.gov Similarly, the specific conformation and flexibility of the propionic acid chain in DIHPA and related analogs influence their activity profile. nih.govtandfonline.com Biochemical data indicate that the activity of thyropropionic acid analogs can differ from that of analogs with other side chains (like acetic or alanine), suggesting that their metabolism and interaction with specific hormone-binding proteins may be distinct. nih.govtandfonline.com
In essence, the propionic acid side chain is not merely a passive component but an active participant in the molecular dialogue between DIHPA and its target receptors, influencing the compound's binding, selectivity, and ultimate thyromimetic effect.
Rational Design of DIHPA Derivatives with Modified Pharmacological Properties
Rational drug design leverages the understanding of structure-activity relationships to purposefully create new molecules with improved or specialized pharmacological profiles. longdom.orgnih.gov Using 3,5-Diiodo-4-hydroxyphenylpropionic acid (DIHPA) as a scaffold, medicinal chemists can systematically modify its key structural determinants—the halogen pattern, the phenolic hydroxyl group, and the propionic acid side chain—to develop derivatives with enhanced potency, altered receptor selectivity, or tissue-specific actions. nih.govnih.gov
The primary goal in designing thyromimetics is often to achieve isoform-selective activation of thyroid hormone receptors (TRs). alzdiscovery.org The two major TR subtypes, TRα and TRβ, have different tissue distributions and mediate distinct physiological effects. researchgate.net For example, TRβ is predominant in the liver and is mainly responsible for regulating cholesterol and lipoprotein metabolism, while TRα activation is strongly associated with effects on the heart, such as increased heart rate. researchgate.netnih.gov Therefore, designing TRβ-selective agonists is a major objective for treating metabolic disorders like dyslipidemia and non-alcoholic fatty liver disease, while minimizing cardiovascular side effects. alzdiscovery.orgnih.gov
Strategies for modifying the DIHPA scaffold include:
Altering Halogenation: Replacing the iodine atoms with other halogens (e.g., bromine) or non-halogen groups can fine-tune binding affinity and selectivity. While iodine generally confers the highest potency, other substitutions might offer a better balance of activity and safety. nih.gov
Modifying the Side Chain: The length, rigidity, and chemical nature of the acidic side chain can be altered to enhance selectivity. For example, replacing the propionic acid with other acidic groups (e.g., oxyacetic acid) has been shown to be critical for conferring TRβ selectivity in other thyromimetic scaffolds. nih.gov
Bioisosteric Replacements: Other parts of the molecule, such as the phenyl ring itself, can be replaced with different heterocyclic systems to explore new interactions with the receptor and modify the compound's pharmacokinetic properties.
The table below conceptualizes how rational modifications to the DIHPA structure could lead to derivatives with targeted pharmacological properties.
| Structural Modification on DIHPA Scaffold | Rationale | Desired Pharmacological Outcome | Example Compound Class |
| Modify Acidic Side Chain (e.g., to oxyacetic acid) | Alter interaction with polar residues at the binding site entrance to favor one receptor isoform over another. nih.gov | Increased TRβ selectivity for treating dyslipidemia with reduced cardiac effects. | TRβ-selective agonists (e.g., Sobetirome, Eprotirome). researchgate.net |
| Replace Inner Ring (e.g., with a different aromatic system) | Change the overall geometry and electronic properties to optimize receptor fit and pharmacokinetics. | Improved oral bioavailability or tissue-specific uptake (e.g., liver-targeting). | Novel heterocyclic thyromimetics. |
| Add bulky group to outer ring position (if applicable to a two-ring analog) | Sterically hinder binding to one TR isoform or block the recruitment of coactivator proteins. elsevierpure.com | Development of TR antagonists for conditions like thyrotoxicosis. | Antagonists like NH-3. nih.govelsevierpure.com |
Through such deliberate, structure-based design, DIHPA serves as a valuable starting point for developing next-generation selective thyroid hormone receptor modulators (STRMs) tailored for specific therapeutic applications. nih.govnih.gov
Pharmacokinetic and Metabolic Fate of 3,5 Diiodo 4 Hydroxyphenylpropionic Acid in Pre Clinical Models
Absorption, Distribution, and Elimination of DIHPA in Animal Systems
The processes of absorption, distribution, and elimination determine the concentration and duration of a compound's presence in the body. proventainternational.com These are governed by physicochemical properties such as lipophilicity, molecular size, and ionization state. nih.gov
Absorption: Following administration in pre-clinical models, DIHPA, as a substituted phenylpropionic acid, would likely be absorbed from the gastrointestinal tract. The rate and extent of absorption for phenolic compounds can be influenced by factors such as gastrointestinal pH and interaction with digestive enzymes. nih.gov For similar phenolic acids, such as 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), rapid absorption is observed, with peak plasma concentrations reached quickly in rat models. In a study with Sprague-Dawley rats, orally administered HMPA reached maximum plasma concentration within 15 minutes.
Distribution: Once absorbed into the bloodstream, DIHPA is expected to be distributed to various tissues. The two iodine atoms on the phenolic ring increase the molecule's lipophilicity, which may facilitate its passage across cellular membranes and distribution into tissues compared to its non-iodinated parent compound. nih.gov Distribution patterns for similar phenolic compounds in rats show wide dissemination into organs such as the kidneys, liver, heart, and lungs. Studies on other iodinated compounds, like the contrast agent iomeprol, show rapid distribution into the extracellular space without significant accumulation in most tissues, except for organs of elimination. nih.gov
Elimination: Elimination of DIHPA and its metabolites would primarily occur through renal and biliary pathways. The kidneys are a major route of excretion for many xenobiotics and their metabolites. nih.gov Biliary excretion into the feces is also a significant pathway, particularly for compounds that undergo conjugation in the liver. For HMPA in rats, the primary route of elimination is renal, highlighting the kidney's role in clearing such compounds from the system.
To illustrate the pharmacokinetic parameters of a related phenolic acid, the following table presents data for 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) in Sprague-Dawley rats. It is important to note that these values are for a structurally similar compound and may not be directly representative of DIHPA.
| Parameter | HMPA (Intact) | Sulfated HMPA | Glucuronidated HMPA |
|---|---|---|---|
| Tmax (min) | 15 | 15 | 15 |
| Cmax (nmol/mL) | 2.6 ± 0.4 | 3.6 ± 0.9 | 0.55 ± 0.09 |
Identification of Major Metabolic Pathways of DIHPA
The biotransformation of DIHPA is expected to proceed through pathways common to other iodinated aromatic compounds, primarily involving modifications that increase water solubility to facilitate excretion.
Deiodination: A key metabolic pathway for iodinated organic molecules, including endogenous thyroid hormones, is deiodination—the enzymatic removal of iodine atoms. pharmaffiliates.com This process can significantly alter the biological activity of the parent compound. For DIHPA, sequential removal of the iodine atoms from the phenolic ring would be a probable metabolic step. This reductive dehalogenation would yield mono-iodinated and ultimately non-iodinated phenylpropionic acid derivatives.
Conjugation: Following or preceding deiodination, the phenolic hydroxyl group and the carboxylic acid group of DIHPA are susceptible to phase II conjugation reactions. These reactions attach endogenous polar molecules to the compound, significantly increasing its water solubility and facilitating its elimination. The most common conjugation reactions for phenolic compounds are:
Glucuronidation: The attachment of glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs).
Sulfation: The addition of a sulfo group, catalyzed by sulfotransferases (SULTs).
These conjugated metabolites are typically more readily excreted in urine and bile. Studies on other phenolic compounds confirm that glucuronide and sulfate (B86663) conjugates are major circulating metabolites.
The biotransformation of DIHPA is likely mediated by several enzyme systems known to metabolize xenobiotics and endogenous iodinated compounds.
Deiodinases: The iodothyronine deiodinases (DIOs) are a family of selenoenzymes responsible for the activation and inactivation of thyroid hormones by removing specific iodine atoms. pharmaffiliates.com Given the structural similarity of DIHPA to diiodotyrosine (a precursor of thyroid hormone), it is plausible that these enzymes could catalyze the deiodination of DIHPA.
Cytochrome P450 (CYP450) Enzymes: This superfamily of enzymes, primarily located in the liver, is central to the metabolism of a vast array of foreign compounds. CYP450 enzymes can perform oxidative deiodination, contributing to the clearance of iodinated xenobiotics.
Conjugating Enzymes: As mentioned, UGTs and SULTs, located mainly in the liver but also in other tissues like the intestine and kidneys, would be responsible for the glucuronidation and sulfation of DIHPA and its deiodinated metabolites.
Tissue-Specific Accumulation and Metabolism of DIHPA
Following absorption, DIHPA would be distributed via the systemic circulation, with potential for differential accumulation and metabolism in various tissues. The primary sites of metabolism for xenobiotics are the liver and kidneys, and these organs are expected to show the highest concentrations of DIHPA and its metabolites.
Studies on the structurally related compound HMPA in rats revealed the highest concentrations in the kidneys and liver, followed by other tissues like the thoracic aorta and heart. This suggests that DIHPA may follow a similar distribution pattern, with a preference for organs involved in metabolism and excretion. The presence of iodine atoms could also lead to some accumulation in the thyroid gland, although this is speculative without direct experimental evidence. Metabolism is also tissue-specific, with the liver being the principal site for phase I (e.g., deiodination by CYPs) and phase II (conjugation) reactions.
Quantitative Pharmacokinetic Modeling and Simulation in Animal Studies
Quantitative pharmacokinetic (PK) modeling, such as physiologically based pharmacokinetic (PBPK) modeling, is a powerful tool used in pre-clinical studies. These models integrate drug-specific data with physiological parameters of the animal species to simulate the ADME processes and predict drug concentrations in various tissues over time. nih.gov
For a compound like DIHPA, a PBPK model could be developed using in vitro data (e.g., plasma protein binding, metabolic stability in liver microsomes) and physicochemical properties. nih.gov This model would simulate its absorption from the gut, distribution to different organs based on blood flow and tissue partitioning, and elimination via hepatic metabolism and renal clearance. Such simulations are invaluable for:
Predicting pharmacokinetic profiles in different species.
Understanding the impact of physiological changes on drug disposition.
Extrapolating data from animal models to humans.
While PBPK models have been developed for numerous compounds, including some phenolic acids, there are currently no published quantitative pharmacokinetic models specifically for 3,5-Diiodo-4-hydroxyphenylpropionic acid. The development of such a model would require dedicated experimental data from pre-clinical animal studies.
Advanced Analytical Methodologies for 3,5 Diiodo 4 Hydroxyphenylpropionic Acid Research
Chromatographic Techniques for DIHPA Separation and Purification
Chromatography is a fundamental technique for the separation and purification of DIHPA from complex biological matrices. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are valuable tools in this regard.
High-performance liquid chromatography (HPLC) is a cornerstone for the analysis of thyroid hormones and their metabolites due to its versatility and efficiency in separating complex mixtures. researchgate.netbasicmedicalkey.comarabjchem.org Reversed-phase HPLC is a commonly employed method for the determination of iodinated amino acids. researchgate.net The separation is typically achieved on a C18 column, which separates compounds based on their hydrophobicity. researchgate.netendocrine-abstracts.org
The mobile phase composition is a critical parameter in achieving optimal separation. A common approach involves a gradient elution using a mixture of an organic solvent, such as methanol (B129727) or acetonitrile (B52724), and an aqueous solution containing an acid, like acetic acid or formic acid, to control the pH and improve peak shape. researchgate.netnih.gov For instance, a mobile phase of methanol–2% acetic acid (65:35, v/v) has been successfully used. researchgate.net Detection is often carried out using a UV/visible detector. basicmedicalkey.com
To handle the diverse polarity of thyroid hormone metabolites, mixed-mode columns can be utilized. For example, a Primesep D column, which has both hydrophobic and anion-exchange properties, allows for the simultaneous analysis of hydrophobic hormones and more polar compounds. sielc.com The mobile phase for such applications can be composed of acetonitrile and a buffer like trifluoroacetic acid (TFA), which is compatible with various detection methods including mass spectrometry (MS), evaporative light scattering detection (ELSD), and charged aerosol detection (CAD). sielc.com
| Parameter | Description | Reference |
|---|---|---|
| Column Type | Reversed-phase C18 | researchgate.netendocrine-abstracts.org |
| Mobile Phase Example | Methanol–2% acetic acid (65:35, v/v) | researchgate.net |
| Detection Method | UV/Visible Spectroscopy | basicmedicalkey.com |
| Specialized Column | Mixed-mode (e.g., Primesep D) for diverse polarities | sielc.com |
| Detection Limits | Can reach nanogram levels per injection | researchgate.net |
Gas chromatography (GC) is another powerful technique for the analysis of iodinated compounds, often coupled with highly sensitive detectors. nih.govcdc.govresearchgate.net Due to the low volatility of compounds like DIHPA, derivatization is typically required to convert them into more volatile forms suitable for GC analysis. researchgate.net One common derivatization reaction involves the interaction of iodine with 3-pentanone (B124093) to form 2-iodo-3-pentanone, which can then be extracted and analyzed. nih.govjfda-online.com
The choice of GC column and temperature programming is crucial for separating the analytes of interest from other components in the sample. A DB-1701 column (30m × 0.32mm × 0.25µm) is one example of a suitable column. google.com The oven temperature program often starts at a low temperature, which is then ramped up to facilitate the elution of different compounds at different times. nih.govjfda-online.com
For detection, an electron-capture detector (ECD) is frequently used due to its high sensitivity for halogenated compounds. nih.govjfda-online.com This allows for the detection of iodine at very low concentrations, with detection limits in the microgram per gram range. nih.gov
| Parameter | Description | Reference |
|---|---|---|
| Derivatization | Reaction with 3-pentanone to form a volatile derivative | nih.govjfda-online.com |
| Column Example | DB-1701 (30m × 0.32mm × 0.25µm) | google.com |
| Detector | Electron Capture Detector (ECD) for high sensitivity to iodinated compounds | nih.govjfda-online.com |
| Sample Preparation | Alkaline ashing to destroy organic matter, followed by oxidation of iodide | nih.gov |
| Detection Limit | As low as 0.05 micrograms/g | nih.gov |
Spectrometric Approaches for DIHPA Identification and Quantification
Spectrometric methods provide detailed information about the structure and quantity of DIHPA and its metabolites. Mass spectrometry and nuclear magnetic resonance spectroscopy are particularly powerful in this context.
Mass spectrometry (MS), especially when coupled with liquid chromatography (LC-MS/MS), is a highly sensitive and specific technique for identifying and quantifying thyroid hormone metabolites. nih.govendocrine-abstracts.org This method allows for the profiling of a wide range of metabolites in a single chromatographic run. endocrine-abstracts.orgendocrine-abstracts.org The high resolution and accurate mass detection capabilities of instruments like the Orbitrap MS enable precise identification of compounds. mdpi.comnih.gov
Sample preparation is a critical step to enrich the analytes and remove interfering substances from the matrix. nih.gov This often involves techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE). endocrine-abstracts.orgnih.govacs.org For instance, an Evolute Express AX solid-phase extraction plate can be used to extract thyroid hormone metabolites from serum. endocrine-abstracts.orgendocrine-abstracts.org To improve sensitivity, derivatization with reagents like dansyl chloride can be employed. acs.org
LC-MS/MS methods have been developed to detect an extensive panel of thyroid hormone metabolites, achieving complete chromatographic separation within a short run time. endocrine-abstracts.org The use of isotopically labeled internal standards is essential for accurate quantification. mdpi.comacs.org
| Parameter | Description | Reference |
|---|---|---|
| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | nih.govendocrine-abstracts.org |
| Sample Preparation | Protein precipitation, Liquid-Liquid Extraction, Solid-Phase Extraction (SPE) | endocrine-abstracts.orgnih.govacs.org |
| Derivatization | Use of dansyl chloride to enhance sensitivity | acs.org |
| Quantification | Isotope-dilution using labeled internal standards | mdpi.comacs.org |
| Separation | Full chromatographic separation of multiple metabolites in a single run | endocrine-abstracts.orgendocrine-abstracts.org |
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including DIHPA. core.ac.uklibretexts.org While ¹H and ¹³C NMR provide information about the hydrogen and carbon framework of the molecule, ¹²⁷I NMR can offer direct insight into the iodine atoms. researchgate.netdocbrown.infobmrb.iochemicalbook.com
However, ¹²⁷I NMR has its challenges. The ¹²⁷I nucleus has a nuclear spin of 5/2 and is quadrupolar, which can lead to very broad signals, making them difficult to observe with high-resolution NMR spectrometers. huji.ac.il Signals are typically only sharp enough for detection when the iodine is in a highly symmetrical environment. researchgate.net Despite these limitations, ¹²⁷I NMR can be valuable for determining the oxidation state of iodine within a molecule. researchgate.net
| Technique | Application | Challenges/Considerations | Reference |
|---|---|---|---|
| ¹H and ¹³C NMR | Provides information on the proton and carbon skeleton of the molecule. | Standard techniques for organic structure elucidation. | docbrown.infobmrb.iochemicalbook.com |
| ¹²⁷I NMR | Directly probes the iodine atoms and their chemical environment. Can reveal the oxidation state of iodine. | The quadrupolar nature of the ¹²⁷I nucleus results in very broad signals, often too broad to be detected in asymmetric environments. | researchgate.nethuji.ac.il |
| 2D NMR (COSY, HSQC, HMBC) | Used to establish connectivity between atoms and confirm the overall structure. | Essential for unambiguous assignment of all signals. | core.ac.ukbmrb.io |
Immunoassays and Biosensors for DIHPA Detection in Biological Samples (Applicable to related thyroid hormones and their metabolites)
Immunoassays and biosensors offer rapid, sensitive, and often cost-effective methods for the detection of thyroid hormones and their metabolites in biological samples. nih.gov These techniques are particularly useful for high-throughput screening.
Immunoassays, such as enzyme-linked immunosorbent assay (ELISA), utilize the specific binding between an antibody and its target antigen. nih.gov While highly specific antibodies for DIHPA may not be as readily available as those for major thyroid hormones like T3 and T4, the principles of immunoassay development can be applied. The cross-reactivity of existing thyroid hormone antibodies with metabolites like DIHPA is a factor that needs to be carefully evaluated. endocrine-abstracts.org
Electrochemical biosensors represent a promising approach for the detection of thyroid hormones. mdpi.comresearchgate.net These devices can be fabricated by modifying an electrode with a biorecognition element, such as an antibody, that specifically binds to the target molecule. nih.govmdpi.com The binding event can be translated into a measurable electrical signal. For example, an impedimetric immunosensor can be developed by immobilizing an antibody on the electrode surface and measuring the change in impedance upon antigen binding. nih.gov DNA-based biosensors have also been engineered to detect thyroid hormone receptor ligands. frontiersin.orgnih.gov
| Technique | Principle | Applicability to DIHPA | Reference |
|---|---|---|---|
| Immunoassays (e.g., ELISA) | Specific antibody-antigen binding. | Development would require specific antibodies for DIHPA. Cross-reactivity of existing thyroid hormone antibodies needs consideration. | endocrine-abstracts.orgnih.gov |
| Electrochemical Biosensors | An antibody or other biorecognition molecule is immobilized on an electrode. Binding of the target analyte causes a change in the electrical signal. | A promising approach for rapid and sensitive detection. Can be designed for high selectivity. | mdpi.comresearchgate.net |
| DNA-based Biosensors | Engineered DNA structures or receptors that bind to thyroid hormones or their analogs, producing a detectable signal (e.g., fluorescence). | Can be developed for quantitative measurement over a wide dynamic range. | frontiersin.orgnih.gov |
Validation Strategies for Analytical Methods in DIHPA Research
The validation of an analytical method is a critical process that provides documented evidence that the procedure is suitable for its intended purpose. For research involving 3,5-Diiodo-4-hydroxyphenylpropionic acid (DIHPA), robust and reliable analytical methods are essential for accurate quantification and characterization. The validation process ensures that the chosen method yields results that are both precise and accurate. Method validation is typically performed in accordance with internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH). wjarr.comresearchgate.net The core validation parameters assessed include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness. scispace.com
Specificity
Specificity is the ability of the analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. researchgate.net In DIHPA research, a method's specificity would be demonstrated by showing that the signal from DIHPA is not affected by structurally similar compounds, precursors, or potential metabolites.
To establish specificity, a common approach in chromatographic methods like High-Performance Liquid Chromatography (HPLC) involves:
Forced Degradation Studies: The DIHPA bulk drug or formulation is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to produce potential degradation products. japsonline.com The analytical method must be able to separate the intact DIHPA peak from the peaks of these degradation products, thus demonstrating its stability-indicating capability. nih.gov
Impurity Spiking: A solution of DIHPA is spiked with known related substances or impurities. The method must demonstrate baseline resolution between the DIHPA peak and the impurity peaks.
Matrix Blank Analysis: When analyzing DIHPA in complex matrices (e.g., biological fluids), a blank matrix sample is analyzed to ensure that no endogenous components co-elute or interfere with the DIHPA signal.
Linearity and Range
Linearity refers to the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. wjarr.com The range is the interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision. demarcheiso17025.com
Linearity is typically evaluated by analyzing a series of DIHPA standard solutions at different concentrations. A minimum of five concentrations is generally recommended. demarcheiso17025.com The results are plotted as analyte response versus concentration, and the relationship is assessed using linear regression analysis. The correlation coefficient (r²), y-intercept, and slope of the regression line are key indicators of linearity. wjarr.com An r² value of ≥ 0.999 is often considered acceptable. demarcheiso17025.com
Table 1: Illustrative Example of Linearity Data for DIHPA Analysis by HPLC-UV This table presents hypothetical data for illustrative purposes.
| Concentration (µg/mL) | Peak Area (mAU*s) |
|---|---|
| 1.0 | 15,230 |
| 5.0 | 75,980 |
| 10.0 | 151,500 |
| 25.0 | 378,950 |
| 50.0 | 755,100 |
| 75.0 | 1,132,050 |
| 100.0 | 1,510,500 |
| Regression Equation | Peak Area = 15100 * [Conc] + 450 |
| Correlation Coefficient (r²) | 0.9998 |
Accuracy
Accuracy represents the closeness of the test results obtained by the method to the true value. researchgate.net It is often expressed as the percent recovery of a known amount of analyte added to a sample matrix (spiked sample). Accuracy should be assessed across the specified range of the analytical procedure.
For DIHPA, accuracy could be determined by adding known amounts of a DIHPA standard to a blank matrix (e.g., formulation excipients) at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Each concentration level is typically analyzed in triplicate, and the percentage recovery is calculated.
Table 2: Hypothetical Accuracy (Recovery) Data for DIHPA This table presents hypothetical data for illustrative purposes.
| Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
|---|---|---|
| 80.0 | 79.2 | 99.0% |
| 80.0 | 80.8 | 101.0% |
| 80.0 | 79.8 | 99.8% |
| Average | 99.9% | |
| 100.0 | 101.5 | 101.5% |
| 100.0 | 99.5 | 99.5% |
| 100.0 | 100.2 | 100.2% |
| Average | 100.4% | |
| 120.0 | 118.9 | 99.1% |
| 120.0 | 121.3 | 101.1% |
| 120.0 | 119.5 | 99.6% |
| Average | | 99.9% |
Precision
Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. researchgate.net Precision is evaluated at three levels:
Repeatability (Intra-assay Precision): The precision under the same operating conditions over a short interval of time. This is typically assessed by performing at least six replicate measurements of a single sample concentration or a minimum of nine determinations covering the specified range (e.g., three replicates at three concentrations). demarcheiso17025.com
Intermediate Precision: Expresses within-laboratory variations, such as on different days, with different analysts, or on different equipment.
Reproducibility: Expresses the precision between laboratories (collaborative studies), which is often considered during the standardization of a method.
The precision is typically expressed as the relative standard deviation (RSD) of the series of measurements.
Table 3: Illustrative Data for Repeatability and Intermediate Precision for DIHPA Assay This table presents hypothetical data for illustrative purposes.
| Parameter | Analyst 1 / Day 1 | Analyst 2 / Day 2 |
|---|---|---|
| Replicate 1 (% Assay) | 99.8 | 100.5 |
| Replicate 2 (% Assay) | 100.2 | 99.6 |
| Replicate 3 (% Assay) | 100.5 | 100.1 |
| Replicate 4 (% Assay) | 99.5 | 101.0 |
| Replicate 5 (% Assay) | 100.1 | 99.9 |
| Replicate 6 (% Assay) | 99.9 | 100.3 |
| Mean (% Assay) | 100.0 | 100.2 |
| Standard Deviation | 0.36 | 0.51 |
| RSD (%) | 0.36% | 0.51% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. wjarr.com The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. wjarr.com These parameters are crucial for the analysis of impurities or degradation products in DIHPA.
LOD and LOQ can be determined based on:
Visual Evaluation: Applicable for non-instrumental methods.
Signal-to-Noise Ratio: A signal-to-noise ratio of 3:1 is generally accepted for estimating the LOD, and 10:1 for the LOQ. wjarr.com
Standard Deviation of the Response and the Slope: Calculated using the formulas LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve. mdpi.com
Robustness
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. wjarr.com This provides an indication of its reliability during normal usage. For an HPLC method for DIHPA, robustness would be tested by intentionally varying parameters such as:
Mobile phase composition (e.g., ±2% organic solvent).
Mobile phase pH (e.g., ±0.2 units).
Column temperature (e.g., ±5 °C).
Flow rate (e.g., ±0.1 mL/min).
Different column lots or manufacturers.
The effect of these variations on the analytical results (e.g., peak area, retention time, resolution) is evaluated to establish the method's operational limits.
Emerging Research Areas and Translational Prospects for 3,5 Diiodo 4 Hydroxyphenylpropionic Acid
Investigating Novel Biological Targets of DIHPA Beyond Classical Thyroid Hormone Receptors
The biological activity of thyroid hormone metabolites is a field of growing interest, with research extending beyond the classical genomic actions mediated by nuclear thyroid hormone receptors (TRs). While 3,5-Diiodo-4-hydroxyphenylpropionic acid (DIHPA) is structurally related to thyroid hormones, its interaction with biological targets remains largely uncharted territory. The primary known association of similar compounds is with TRs; for instance, 3-(3,5-DIIODO-4-HYDROXYPHENYL)PROPIONIC ACID has been noted to be a binding agent for thyroid hormone receptor alpha. ncats.io However, the exploration of targets beyond these classical receptors is a pivotal direction for future research.
Drawing parallels from the more extensively studied metabolite, 3,5-diiodo-L-thyronine (3,5-T2), offers a strategic roadmap. A significant body of evidence suggests that 3,5-T2 exerts rapid, non-genomic effects that are independent of TRs, with mitochondria identified as a likely primary cellular target. nih.govoup.com Researchers have reported that 3,5-T2 can directly stimulate mitochondrial oxygen consumption and fatty acid oxidation within hours, a timeframe too short to be explained by gene transcription. nih.gov This suggests the existence of specific binding sites or allosteric regulatory mechanisms within the mitochondria. Investigating whether DIHPA shares these mitochondrial targets represents a compelling avenue of inquiry. Future studies could focus on its ability to modulate mitochondrial respiration, membrane potential, and the activity of key enzymatic complexes, thereby uncovering potential TR-independent mechanisms of action.
Exploring the Potential of DIHPA in Pre-clinical Models of Specific Metabolic Disorders (Drawing insights from related 3,5-T2 research)
The potential therapeutic application of DIHPA in metabolic disorders can be inferred from the promising results observed with 3,5-T2 in various pre-clinical settings. Numerous studies have utilized rodent models of diet-induced obesity and metabolic syndrome to demonstrate the beneficial effects of 3,5-T2. oup.comnih.gov When administered to rats on a high-fat diet (HFD), 3,5-T2 has been shown to prevent and even reverse hepatic steatosis (fatty liver) by increasing mitochondrial fatty acid oxidation. nih.gov Furthermore, it has demonstrated efficacy in reducing visceral adipose tissue, improving insulin (B600854) sensitivity, and lowering serum cholesterol and triglyceride levels without causing the full spectrum of thyrotoxic side effects associated with canonical thyroid hormones like T3. oup.commdpi.comfrontiersin.org
Given these findings, it is plausible that DIHPA could exert similar beneficial effects. Pre-clinical studies could be designed using established models, such as the HFD-fed C57BL/6 mouse or the Psammomys obesus (fat sand rat), a model prone to developing type 2 diabetes. mdpi.comnih.gov In these models, key endpoints for evaluating DIHPA's efficacy would include its impact on body weight and composition, glucose tolerance, insulin sensitivity, and hepatic lipid accumulation. frontiersin.orgnih.gov A proteomic analysis of liver and adipose tissue from DIHPA-treated animals could further elucidate the specific metabolic pathways it modulates, similar to studies conducted with 3,5-T2 which showed counteraction of HFD-induced changes in mitochondrial protein profiles. nih.gov
Table 1: Summary of 3,5-T2 Efficacy in Pre-clinical Metabolic Disorder Models
| Model Organism | Diet/Condition | Key Findings of 3,5-T2 Administration | Potential Implications for DIHPA Studies |
|---|---|---|---|
| Wistar Rats | High-Fat Diet (HFD) | Prevents/reduces hepatic fat accumulation; increases mitochondrial fatty acid oxidation. nih.gov | Investigate DIHPA's anti-steatotic effects and impact on hepatic mitochondrial function. |
| C57BL/6 Mice | Diet-Induced Obesity | Reduces different fat depots; lowers hepatic triglycerides and serum cholesterol. oup.com | Assess DIHPA's ability to modulate body composition and lipid profiles. |
| Psammomys obesus | High-Energy Diet (HED) | Prevents insulin resistance; attenuates hyperglycemia and dyslipidemia; reverses liver steatosis. mdpi.comnih.gov | Use this diabetes-prone model to test DIHPA's potential in preventing or treating type 2 diabetes. |
| HFD Rats | Long-lasting HFD | Ameliorates visceral adipose tissue inflammation; reduces macrophage infiltration. frontiersin.org | Explore DIHPA's role in modulating the inflammatory component of metabolic syndrome. |
Development of Advanced Pre-clinical Models for DIHPA Efficacy Studies
To thoroughly evaluate the therapeutic potential and mechanisms of DIHPA, research must move beyond traditional cell culture and basic rodent models. The development and application of advanced pre-clinical models are essential for a more accurate prediction of clinical efficacy. Metabolic disorders, for instance, are complex and involve intricate interactions between metabolic tissues and the immune system. frontiersin.org
Syngeneic mouse models, which utilize tumor cells in mice with a competent immune system, offer a significant advantage for studying compounds that may have immunomodulatory effects. e-enm.org While often used in cancer research, this principle is applicable to metabolic diseases where inflammation is a key driver. e-enm.org Genetically engineered mouse models (GEMMs) that spontaneously develop specific metabolic phenotypes, such as obesity or non-alcoholic steatohepatitis (NASH), would provide a more physiologically relevant context to test DIHPA's long-term efficacy. Furthermore, the use of humanized mouse models, which are immunodeficient mice engrafted with functional human immune cells, could offer invaluable insights into how DIHPA might interact with the human immune system in the context of metabolic inflammation. e-enm.org These advanced models would allow for a deeper understanding of the compound's effects on the complex interplay of metabolic and inflammatory pathways.
Strategic Directions for Future Academic Research on DIHPA
Building on the potential extrapolated from related compounds and the need for rigorous investigation, future academic research on DIHPA should be strategically focused. A multi-pronged approach is necessary to build a comprehensive understanding of its biological role and therapeutic prospects.
Key strategic directions should include:
Mechanistic Elucidation: A primary goal should be the definitive identification of DIHPA's molecular targets. This includes binding affinity studies for both nuclear TR isoforms and potential non-classical targets, such as specific mitochondrial proteins or cell surface receptors. Unraveling these pathways is crucial to understanding its unique biological signature.
Comparative Efficacy Studies: Head-to-head studies comparing the metabolic effects of DIHPA with its parent compounds, T3 and 3,5-T2, are essential. These studies, conducted in well-characterized animal models of metabolic disease, should carefully document effects on energy expenditure, lipid metabolism, and glucose homeostasis, while also monitoring for potential off-target effects.
Pharmacokinetic Profiling: A thorough characterization of the absorption, distribution, metabolism, and excretion (ADME) profile of DIHPA is fundamental. Understanding its bioavailability, half-life, and metabolic fate is a prerequisite for any translational development.
Advanced Model Implementation: As outlined previously, leveraging advanced pre-clinical models, including GEMMs and humanized mice, will be critical to assess efficacy in a more complex, physiologically relevant system that incorporates the immune system's role in metabolic disease.
Targeted Chemical Analogs: Based on initial structure-activity relationship (SAR) studies, medicinal chemists could design and synthesize novel DIHPA analogs. The goal would be to optimize potency for desired metabolic effects while minimizing any potential for undesirable thyromimetic activity, thereby enhancing its therapeutic index.
By pursuing these strategic directions, the academic community can systematically uncover the potential of 3,5-Diiodo-4-hydroxyphenylpropionic acid, paving the way for its potential translation into novel therapies for metabolic disorders.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3,5-diiodo-4-hydroxyphenylpropionic acid, and how do reaction parameters influence yield?
- Methodological Answer : The compound is synthesized via iodination of 4-hydroxyphenylpropionic acid using iodine and dimethylaminoethanol in acetic acid. Key parameters include:
- Molar ratio : A 2:1 molar ratio of iodine to precursor ensures complete diiodination at the 3 and 5 positions of the phenolic ring.
- Temperature : Reactions are typically conducted at 60–80°C to balance reaction rate and iodine sublimation .
- Catalyst : Dimethylaminoethanol enhances electrophilic substitution by deprotonating the phenolic hydroxyl group .
- Data Table :
| Precursor | Iodine Equivalents | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 4-Hydroxyphenylpropionic acid | 2.2 | Dimethylaminoethanol | 70 | 68–72 |
| (Commercial derivatives) | 2.5 | Acetic acid | 80 | 55–60 |
Q. Which spectroscopic techniques are most reliable for characterizing 3,5-diiodo-4-hydroxyphenylpropionic acid?
- Methodological Answer :
- NMR : H-NMR shows a singlet for the phenolic -OH (δ 10.2 ppm) and a triplet for the propionic acid -CH- (δ 2.8–3.1 ppm). C-NMR confirms aromatic carbons adjacent to iodine (δ 90–100 ppm) .
- Mass Spectrometry : ESI-MS typically displays [M-H] peaks at m/z 408 (CHIO) .
- IR : Strong O-H stretch (~3200 cm) and C=O stretch (1700 cm) .
Q. What are the primary pharmacological applications of this compound in preclinical research?
- Methodological Answer : Historically used as a radiopaque medium (e.g., Priodax®) for gallbladder imaging due to iodine’s X-ray attenuation properties. Current research explores:
- Thyroid hormone analogs : Structural similarity to diiodotyrosine suggests potential in modulating thyroid receptors .
- Antioxidant activity : The phenolic group may scavenge free radicals, but validation requires in vitro assays (e.g., DPPH radical quenching) .
Advanced Research Questions
Q. How can researchers optimize iodination efficiency while minimizing byproduct formation?
- Methodological Answer :
- Stepwise Iodination : Monoidination at 50°C followed by diiodination at 70°C reduces polyiodinated byproducts .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve iodine solubility but may require post-reaction purification via acid precipitation .
- Quality Control : HPLC with UV detection (λ = 280 nm) monitors purity. Retention time: ~12.5 min (C18 column, 60% MeOH in HO) .
Q. How should contradictions in reported bioactivity data (e.g., antioxidant vs. pro-oxidant effects) be resolved?
- Methodological Answer :
- Dose-Dependent Studies : Test concentrations from 1–100 μM in cell-based assays (e.g., HepG2 cells) to identify therapeutic vs. toxic thresholds.
- Model Specificity : Compare in vitro (e.g., DPPH assay) and in vivo (e.g., rodent oxidative stress models) outcomes .
- Redox Potential Measurement : Use cyclic voltammetry to quantify the compound’s oxidation potential, correlating with antioxidant efficacy .
Q. What stability challenges arise during storage and formulation of 3,5-diiodo-4-hydroxyphenylpropionic acid?
- Methodological Answer :
- Light Sensitivity : Iodine substituents make the compound prone to photodegradation. Store in amber vials under nitrogen .
- Hydrolysis : The ester derivatives (e.g., methyl ester) are more stable than the free acid in aqueous buffers (pH > 7).
- Data Table :
| Condition | Degradation Pathway | Half-Life (25°C) |
|---|---|---|
| pH 7.4, light | Deiodination | 48 hours |
| pH 2.0, dark | Acid-catalyzed hydrolysis | 120 hours |
| Dry, N atmosphere | No degradation | >6 months |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
